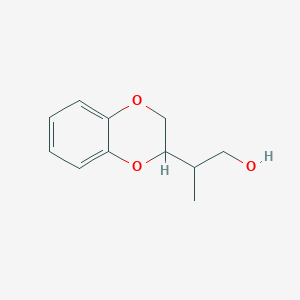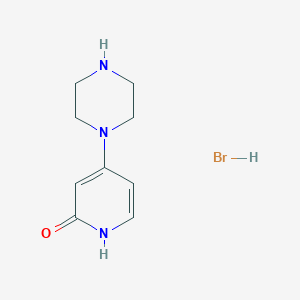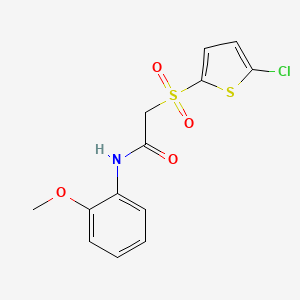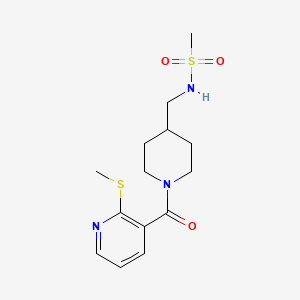![molecular formula C24H23N5O3 B2468719 1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923384-03-6](/img/structure/B2468719.png)
1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality 1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
- Synthesis and Biological Evaluation in Antidepressant Agents : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione show promise as potential antidepressant agents. These derivatives have been evaluated for serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Compounds in this series displayed potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. Selected compounds demonstrated potential as antidepressants and anxiolytics in preliminary pharmacological in vivo studies (Zagórska et al., 2016).
Anxiolytic and Antidepressant Potential
- Preclinical Studies Indicating Anxiolytic and Antidepressant Activities : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent 5-HT(1A) receptor ligands. Preclinical studies suggested that specific derivatives exert anxiolytic-like activity and behave like antidepressants in animal models. This indicates the potential for developing new derivatives with anxiolytic and/or antidepressant activities (Zagórska et al., 2009).
Potential for Antidepressant and Anxiolytic Applications
- Structure-Activity Relationships for Potential Antidepressant and Anxiolytic Agents : Another study focused on synthesizing and evaluating a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity than the corresponding purine-2,4,8-trione compounds. Some derivatives have been identified as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Antagonistic Activity Towards Adenosine Receptors
- Synthesis and Evaluation as A3 Adenosine Receptor Antagonists : New derivatives of 1H-imidazo[2,1-f]purine-2,4-diones, with an additional fused ring on the xanthine nucleus, have shown potent and selective antagonistic activity towards A3 adenosine receptors. One compound in particular demonstrated high affinity with a Ki value of 0.8 nM, suggesting potential as a selective A3 adenosine receptor antagonist (Baraldi et al., 2005).
Eigenschaften
IUPAC Name |
2,4,7-trimethyl-6-[2-[(4-methylphenyl)methoxy]phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-9-11-17(12-10-15)14-32-19-8-6-5-7-18(19)29-16(2)13-28-20-21(25-23(28)29)26(3)24(31)27(4)22(20)30/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQRHUHECDLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2N3C(=CN4C3=NC5=C4C(=O)N(C(=O)N5C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2468641.png)
![Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2468642.png)
![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2468655.png)
![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)
